N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 1240284-63-2
Cat. No.: VC2811860
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240284-63-2 |
|---|---|
| Molecular Formula | C8H15N3O2S |
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) |
| Standard InChI Key | UQRNEGSLXZOVMP-UHFFFAOYSA-N |
| SMILES | CCN(C)S(=O)(=O)C1=C(NN=C1C)C |
| Canonical SMILES | CCN(C)S(=O)(=O)C1=C(NN=C1C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Identity
Physical and Chemical Properties
Molecular Composition and Weight
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a defined molecular formula of C8H15N3O2S, comprising 8 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is calculated to be 217.29 g/mol . This relatively low molecular weight suggests potential for good bioavailability if considered for pharmaceutical applications, as compounds under 500 g/mol often demonstrate favorable pharmacokinetic properties.
Structural Representation
The compound can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System (SMILES) notation for N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is CCN(C)S(=O)(=O)C1=C(NN=C1C)C . This linear notation encodes the 2D structure of the molecule in a way that can be interpreted by chemical software. The compound features a planar pyrazole ring with substituents extending from this central structure in a three-dimensional arrangement.
Synthesis and Preparation Methods
Pyrazole Core Formation
The preparation of the pyrazole core typically begins with the synthesis of 3,5-dimethyl-1H-pyrazole, which can be accomplished by coupling pentane-2,4-dione with hydrazine hydrate in methanol at 25–35°C . This exothermic reaction yields 3,5-dimethyl-1H-pyrazole quantitatively. The subsequent methylation to form 1,3,5-trimethyl-1H-pyrazole involves treating 3,5-dimethyl-1H-pyrazole with a strong base such as potassium tert-butoxide in THF under nitrogen atmosphere, followed by reaction with methyl iodide . This process has been reported to yield the desired trimethylpyrazole intermediate at approximately 78% yield.
Sulfonylation Process
Applications and Research Significance
Structural Relationship to Bioactive Compounds
The pyrazole core is found in numerous bioactive molecules and approved pharmaceutical agents. Sulfonamide-containing compounds have historically been significant in medicinal chemistry, particularly as antibacterial agents. The combination of these structural features in N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide suggests potential for biological activity that may warrant further investigation. Recent research on related pyrazole-4-sulfonamide derivatives has specifically examined their antiproliferative activity, indicating a research focus on potential anticancer applications for this class of compounds .
Research Tools and Intermediates
Beyond direct pharmaceutical applications, compounds like N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide serve important roles as research tools in medicinal chemistry and as intermediates in the synthesis of more complex molecules. The defined structure and functional groups provide opportunities for further chemical modifications, making it valuable in the development of structure-activity relationship studies and the exploration of chemical space in drug discovery programs.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been identified and studied. These include N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1005847-38-0), which features a different substitution pattern on the sulfonamide nitrogen. Other related compounds include 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, which lacks one methyl group compared to the compound of interest, and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, which lacks the ethyl group present in N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide.
Comparative Properties
A comparative analysis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide and its structural analogs reveals subtle differences that may impact their physical, chemical, and biological properties. The position and nature of alkyl substituents on both the pyrazole ring and the sulfonamide group influence properties such as solubility, lipophilicity, and potential biological activity. The table below summarizes key comparative data for these related compounds:
| Property | N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
|---|---|---|---|
| CAS Number | 1240284-63-2 | 1005847-38-0 | Listed in PubChem |
| Molecular Formula | C8H15N3O2S | C8H15N3O2S | C6H11N3O2S |
| Molecular Weight | 217.29 g/mol | 217.29 g/mol | 189.24 g/mol |
| Structural Distinction | N-ethyl-N-methyl on sulfonamide | N-ethyl on sulfonamide | Primary sulfonamide |
| Substitution Pattern | 3,5-dimethyl on pyrazole, N-ethyl-N-methyl on sulfonamide | 1,3,5-trimethyl on pyrazole, N-ethyl on sulfonamide | 1,3,5-trimethyl on pyrazole, unsubstituted sulfonamide |
Synthesis Comparison
The synthesis approaches for these related compounds share common methodologies. Research indicates that optimization of reaction conditions significantly impacts yields. For instance, when using potassium tert-butoxide in THF as the base for methylation reactions, yields of up to 78% have been achieved for similar compounds, compared to only 55% when using NaH in DMF . This highlights the importance of reaction condition selection in the efficient synthesis of these pyrazole derivatives.
Future Research Directions
Biological Activity Assessment
Given the established bioactivity of pyrazole derivatives and sulfonamides, a systematic evaluation of the specific biological activities of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide represents a logical research direction. This would include screening for antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The recent investigation of antiproliferative activity in related pyrazole-4-sulfonamide derivatives suggests particular interest in potential anticancer applications .
Structure-Activity Relationship Studies
The development of a comprehensive structure-activity relationship (SAR) study involving N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide and its analogs would provide valuable insights into how structural modifications affect biological activity. This would involve systematic variation of substituents on both the pyrazole ring and the sulfonamide group, followed by biological activity assessment. Such studies would guide the rational design of optimized derivatives with enhanced potency or selectivity for specific biological targets.
Advanced Synthetic Methodologies
Research into more efficient, environmentally friendly, and scalable synthetic routes for N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide would benefit both academic research and potential industrial applications. This could include exploration of catalytic methods, continuous flow chemistry approaches, or green chemistry alternatives to traditional synthesis pathways that often involve harsh reagents such as chlorosulfonic acid .
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